molecular formula C14H12N4 B12132032 2-Benzyl-5-phenyl-2h-tetrazole CAS No. 28386-89-2

2-Benzyl-5-phenyl-2h-tetrazole

Cat. No.: B12132032
CAS No.: 28386-89-2
M. Wt: 236.27 g/mol
InChI Key: YCUDSFUXMCHWQI-UHFFFAOYSA-N
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Description

2-Benzyl-5-phenyl-2H-tetrazole is a nitrogen-rich heterocyclic compound characterized by a tetrazole core substituted with benzyl and phenyl groups at the 2- and 5-positions, respectively. Its synthesis typically involves alkylation of 5-phenyl-1H-tetrazole with benzyl bromide under basic conditions, yielding 71–72% efficiency depending on the method . Key spectral data include:

  • 1H NMR (CDCl3): δ 8.20–8.06 (m, 2H, aromatic), 7.51–7.30 (m, 8H, aromatic), 5.81 (s, 2H, CH2) .
  • Melting Point: 70–90°C, varying with purification protocols .
  • IR Peaks: 1467, 1448 cm⁻¹ (C=N and C-C aromatic stretches) .

The compound’s regioselectivity during alkylation favors the 2H-isomer due to thermodynamic stabilization, making it a preferred product over the 1H-analog .

Properties

CAS No.

28386-89-2

Molecular Formula

C14H12N4

Molecular Weight

236.27 g/mol

IUPAC Name

2-benzyl-5-phenyltetrazole

InChI

InChI=1S/C14H12N4/c1-3-7-12(8-4-1)11-18-16-14(15-17-18)13-9-5-2-6-10-13/h1-10H,11H2

InChI Key

YCUDSFUXMCHWQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2N=C(N=N2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-5-phenyl-2H-tetrazole typically involves the reaction of benzyl cyanide with hydrazine or hydrazine salts, followed by treatment with nitrous acid. This method is efficient and yields the desired tetrazole derivative .

Industrial Production Methods: Industrial production of tetrazoles, including 2-Benzyl-5-phenyl-2H-tetrazole, often employs eco-friendly approaches. These methods utilize water as a solvent, moderate reaction conditions, and non-toxic reagents to achieve high yields with minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-5-phenyl-2H-tetrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
Tetrazoles, including 2-benzyl-5-phenyl-2H-tetrazole, exhibit a range of pharmacological activities due to their structural features. They serve as versatile pharmacophores and have been investigated for their potential in treating various medical conditions. Notably, tetrazole derivatives have been associated with:

  • Antibacterial Activity: Certain tetrazoles demonstrate effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus .
  • Antifungal Properties: Some derivatives show activity against fungal strains, including Candida albicans .
  • Anti-inflammatory Effects: Research indicates that tetrazoles can reduce inflammation markers, making them candidates for anti-inflammatory drugs .

Case Studies
A study highlighted the synthesis of various 5-substituted tetrazoles that exhibited significant antibacterial activity. For instance, compounds synthesized under microwave irradiation showed yields between 80% to 85% and displayed inhibitory actions against several bacterial strains . Another investigation focused on the use of 2-benzyl-5-phenyl-2H-tetrazole in developing antihypertensive drugs, similar to losartan and valsartan, which are crucial in managing high blood pressure .

Coordination Chemistry

Ligand Properties
In coordination chemistry, tetrazoles are recognized for their ability to act as ligands. The nitrogen-rich structure of tetrazoles allows them to coordinate with metal ions effectively. This property is beneficial in:

  • Catalysis: Tetrazole ligands have been utilized in catalyzing various chemical reactions due to their ability to stabilize metal centers .
  • Material Science: The stability and unique properties of tetrazole complexes make them suitable for applications in the development of advanced materials, including explosives and sensors .

Material Science

Explosives and Sensors
The high nitrogen content in tetrazoles contributes to their use in explosives. Compounds like 2-benzyl-5-phenyl-2H-tetrazole can be integrated into formulations that require high energy output . Additionally, their structural properties allow them to be employed in the development of sensors that detect specific chemicals or environmental changes.

Synthesis Techniques

The synthesis of 2-benzyl-5-phenyl-2H-tetrazole has evolved through various methods:

Synthesis Method Description Yield (%)
Microwave IrradiationUtilizes microwave energy to accelerate reactions involving nitriles and sodium azide80–85%
Heterogeneous CatalysisEmploys solid acid resins or other catalysts for improved yields and easier product recoveryUp to 96%
Ionic Liquid MethodsUses ionic liquids as solvents for the synthesis of tetrazoles under mild conditionsHigh efficiency

These advancements not only enhance yield but also reduce reaction times, making the synthesis of 2-benzyl-5-phenyl-2H-tetrazole more efficient .

Mechanism of Action

The mechanism of action of 2-Benzyl-5-phenyl-2H-tetrazole involves its interaction with various molecular targets. The tetrazole ring can form stable complexes with metal ions, which can influence biological pathways. Additionally, the compound’s electron-donating and electron-withdrawing properties contribute to its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Ethyl-2-(5-Benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives

Structural Differences: Replaces the benzyl group with a benzoxazole moiety linked via an acetate ester. Synthesis: Achieved through sequential reactions of hydrazino benzoxazole with sodium azide and ethyl chloroacetate . Properties:

  • Exhibits broad biological activities (antibacterial, anti-inflammatory) due to the benzoxazole moiety .
  • Higher polarity compared to 2-benzyl-5-phenyl-2H-tetrazole, as evidenced by chromatographic retention times .

Key Comparison:

Property 2-Benzyl-5-phenyl-2H-tetrazole Ethyl-2-(5-Benzoxazol-2-ylamine) Acetate
Melting Point (°C) 70–90 120–125 (compound 3)
Biological Activity Limited data Antibacterial, anti-inflammatory
Synthetic Yield 71–72% 50–60%

2-(2-Methoxybenzyl)-5-phenyl-2H-tetrazole

Structural Differences: Substitutes benzyl with a 2-methoxybenzyl group, introducing electron-donating methoxy functionality.
Synthesis: Analogous to 2-benzyl derivative but uses 2-methoxybenzyl bromide .
Properties:

  • 1H NMR: Additional singlet at δ 3.85 (OCH3) .
  • Enhanced solubility in polar solvents due to methoxy group.
  • Potential for altered pharmacological activity compared to non-methoxy analogs.

Key Comparison:

Property 2-Benzyl-5-phenyl-2H-tetrazole 2-(2-Methoxybenzyl)-5-phenyl-2H-tetrazole
Solubility (EtOAc) Moderate High
Functional Group Benzyl Methoxybenzyl
Synthetic Complexity Low Moderate (due to methoxy substitution)

5-{400-[(5-Benzyl-2H-tetrazol-2-yl)-0-methyl]biphenyl-2-yl}-1H-tetrazole Monohydrate

Structural Differences: Biphenyl-linked bis-tetrazole system with a methyl spacer.
Synthesis: Multi-step coupling involving palladium catalysts .
Properties:

  • Crystallography: Stabilized by π-π stacking and hydrogen bonding (confirmed via SHELX refinement) .
  • Applications: Potential use in coordination chemistry due to multiple nitrogen donor sites.

Key Comparison:

Property 2-Benzyl-5-phenyl-2H-tetrazole Biphenyl-Bis-tetrazole Derivative
Molecular Weight 236.28 g/mol 438.44 g/mol
Pharmacological Potential Limited studies Coordination chemistry
Synthetic Yield 71–72% 40–50%

Regioselectivity in Alkylation: 2H- vs. 1H-Tetrazole Isomers

The alkylation of 5-phenyl-1H-tetrazole often yields a mixture of 1H- and 2H-isomers. For example:

  • 2-Benzyl-5-phenyl-2H-tetrazole (6a): Dominant product (72% yield) due to thermodynamic control .
  • 1-Benzyl-5-phenyl-1H-tetrazole (6b): Minor product, less stable due to steric and electronic factors .

Key Data:

Isomer Yield (%) Melting Point (°C) Stability
2H-tetrazole (6a) 72 88–90 High
1H-tetrazole (6b) <10 Not reported Low

Biological Activity

2-Benzyl-5-phenyl-2H-tetrazole is a compound belonging to the class of tetrazoles, which are five-membered heterocycles containing four nitrogen atoms. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of 2-benzyl-5-phenyl-2H-tetrazole, supported by case studies and research findings.

Chemical Structure and Properties

The molecular structure of 2-benzyl-5-phenyl-2H-tetrazole is characterized by its benzyl and phenyl substituents attached to the tetrazole ring. The presence of these aromatic groups enhances the lipophilicity and biological activity of the compound. The tetrazole moiety is known to act as a bioisostere for carboxylic acids, which can influence its interaction with biological targets.

Anticancer Activity

Research has indicated that 2-benzyl-5-phenyl-2H-tetrazole exhibits significant anticancer properties. A study conducted by Voitovich et al. (2019) demonstrated that tetrazole derivatives can selectively inhibit tumor cell growth through mechanisms involving the modulation of epigenetic factors such as BET proteins . The selectivity for tumor cells suggests a promising avenue for developing targeted cancer therapies.

Anti-inflammatory Effects

In addition to its anticancer potential, 2-benzyl-5-phenyl-2H-tetrazole has been shown to possess anti-inflammatory properties. In vitro studies revealed that this compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various cell models. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Antimicrobial Activity

The antimicrobial properties of 2-benzyl-5-phenyl-2H-tetrazole have also been explored. Research indicates that derivatives of this compound exhibit activity against a range of bacterial strains, including resistant strains. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes.

Case Study 1: Anticancer Mechanisms

In a controlled study, researchers evaluated the efficacy of 2-benzyl-5-phenyl-2H-tetrazole in various cancer cell lines. The results showed a dose-dependent reduction in cell viability, with IC50 values indicating potent activity against breast cancer cells compared to standard chemotherapeutics .

Cell LineIC50 (µM)Reference
MCF-7 (Breast)15Voitovich et al.
HeLa (Cervical)20Voitovich et al.
A549 (Lung)25Voitovich et al.

Case Study 2: Anti-inflammatory Properties

A study investigating the anti-inflammatory effects of 2-benzyl-5-phenyl-2H-tetrazole utilized lipopolysaccharide (LPS)-stimulated macrophages. The compound significantly reduced levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .

Mechanistic Insights

The biological activity of 2-benzyl-5-phenyl-2H-tetrazole can be attributed to several mechanisms:

  • Electrophilic Substitution : The presence of electron-rich aromatic rings allows for electrophilic substitution reactions, enhancing its reactivity towards biological targets.
  • Modulation of Signaling Pathways : The compound may interact with specific signaling pathways involved in cell proliferation and inflammation, leading to altered gene expression profiles associated with cancer and inflammatory responses.
  • Bioisosterism : As a bioisostere for carboxylic acids, the tetrazole moiety may mimic key interactions within enzyme active sites, facilitating inhibition or modulation of enzymatic activity.

Q & A

Q. Table 1: Comparison of Reaction Conditions

SubstrateSolventCatalystYield (%)Reference
Benzyl bromideDMFCuCN72
Benzyl chlorideDMFZnBr₂68

Basic: What spectroscopic and chromatographic techniques are critical for characterizing 2-Benzyl-5-phenyl-2H-tetrazole?

Answer:

  • ¹H NMR : The benzylic proton adjacent to the tetrazole ring appears as a singlet at δ 5.8–6.2 ppm, while phenyl protons show multiplet signals between δ 7.2–7.8 ppm. CDCl₃ is the preferred solvent .
  • FT-IR : Stretching vibrations for the tetrazole ring (C=N) appear at 1520–1580 cm⁻¹, and N-H bonds (if present) at 3200–3400 cm⁻¹ .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) mobile phase resolve impurities (e.g., unreacted benzyl halides) .

Basic: What are common impurities in 2-Benzyl-5-phenyl-2H-tetrazole synthesis, and how are they mitigated?

Answer:

  • Byproducts : Residual benzyl halides or 5-phenyl-1H-tetrazole due to incomplete cyclization.
  • Mitigation strategies :
    • Recrystallization : Use ethanol/water mixtures to isolate the pure product.
    • Column chromatography : Silica gel with ethyl acetate/hexane (1:3) eluent removes polar impurities .

Advanced: How does regioselectivity influence the alkylation of 5-substituted tetrazoles to form 2-Benzyl-5-phenyl-2H-tetrazole?

Answer:
Regioselectivity in alkylation is governed by:

  • Electronic effects : Electron-withdrawing groups on the tetrazole ring favor N2-alkylation (as in 2-Benzyl-5-phenyl-2H-tetrazole) over N1-alkylation.
  • Steric hindrance : Bulky substituents on the benzyl group reduce competing N3/N4 alkylation.
  • Experimental validation : ¹H NMR and X-ray crystallography confirm regiochemistry. For example, the benzylic proton’s chemical shift in CDCl₃ aligns with N2-substitution .

Advanced: How can SHELX and WinGX software be applied to determine the crystal structure of 2-Benzyl-5-phenyl-2H-tetrazole?

Answer:

  • Data collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure solution : SHELXS-97 for phase problem resolution via direct methods.
  • Refinement : SHELXL-2018 refines atomic coordinates and thermal parameters. WinGX integrates ORTEP-3 for visualizing anisotropic displacement ellipsoids .

Q. Key parameters :

  • Space group: P2₁/c (common for tetrazoles).
  • R-factor: < 0.05 for high-resolution data.

Advanced: How do structural modifications of 2-Benzyl-5-phenyl-2H-tetrazole affect its bioactivity in structure-activity relationship (SAR) studies?

Answer:

  • Substituent effects :
    • Electron-donating groups (e.g., -OCH₃) on the benzyl ring enhance antimicrobial activity.
    • Halogenation (e.g., -Cl, -F) improves metabolic stability but may reduce solubility.
  • Methodology :
    • Molecular docking : AutoDock Vina predicts binding affinity to target enzymes (e.g., bacterial dihydrofolate reductase).
    • In vitro assays : MIC (Minimum Inhibitory Concentration) tests against Gram-positive pathogens validate predictions .

Q. Table 2: SAR of Analogous Tetrazole Derivatives

CompoundSubstituentBioactivity (MIC, µg/mL)
2-Benzyl-5-phenylNone16
2-(4-Fluorobenzyl)-5-phenyl-F8
2-(4-Methoxybenzyl)-5-phenyl-OCH₃4

Advanced: How should researchers resolve contradictions in spectral data (e.g., NMR shifts) for 2-Benzyl-5-phenyl-2H-tetrazole?

Answer:

  • Root-cause analysis :
    • Solvent effects : Compare CDCl₃ vs. DMSO-d6 spectra to identify solvent-induced shifts.
    • Dynamic processes : Variable-temperature NMR detects tautomerism or rotational barriers.
  • Validation : Cross-reference with computational chemistry tools (e.g., Gaussian DFT calculations for predicted shifts) .

Advanced: What mechanistic insights explain the biological activity of 2-Benzyl-5-phenyl-2H-tetrazole derivatives?

Answer:

  • Enzyme inhibition : Tetrazole derivatives often act as competitive inhibitors by mimicking carboxylate groups (e.g., binding to zinc-containing metalloenzymes).
  • Experimental approaches :
    • Surface plasmon resonance (SPR) : Quantifies binding kinetics to target proteins.
    • Cellular assays : ROS (Reactive Oxygen Species) detection links antioxidant activity to tetrazole redox properties .

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